molecular formula C13H22N4O2 B2780830 Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate CAS No. 1824343-47-6

Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2780830
CAS No.: 1824343-47-6
M. Wt: 266.345
InChI Key: AXMLZBMKFHWLOF-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-aminopyrazole-substituted methyl group at the 2-position. Such scaffolds are prevalent in medicinal chemistry, particularly as intermediates in drug discovery for targeting enzymes or receptors .

Properties

IUPAC Name

tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-11(17)9-16-8-10(14)7-15-16/h7-8,11H,4-6,9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMLZBMKFHWLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anti-cancer, and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H24N4O2C_{14}H_{24}N_{4}O_{2} and a molecular weight of approximately 280.37 g/mol. It features a tert-butyl group, a pyrrolidine ring, and an aminopyrazole moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : Compounds containing pyrazole moieties often exhibit inhibition against various enzymes involved in inflammatory pathways. For example, certain pyrazole derivatives have been shown to inhibit Bruton's tyrosine kinase (BTK), which plays a role in B-cell signaling and inflammation .
  • Receptor Interaction : The presence of the amino group in the pyrazole structure enhances its ability to interact with biological receptors, potentially leading to improved efficacy in therapeutic applications.
  • Anticancer Activity : Pyrazole derivatives are known for their anticancer properties, with some compounds demonstrating significant inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation .

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties similar to other pyrazole derivatives. For instance:

  • Inhibition of Cytokines : Studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17, which are crucial in inflammatory responses .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Antifungal Activity : Some synthesized pyrazole carboxamides displayed notable antifungal activity against various strains, suggesting potential applications in treating fungal infections .

Anticancer Potential

The anticancer properties of this compound are noteworthy:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of human cancer cell lines at low concentrations (GI50 values < 15 nM) .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNFα and IL-17
AntimicrobialAntifungal activity
AnticancerInhibition of cell proliferation

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of TNFα production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. The compound exhibited promising results with IC50 values indicating potent inhibitory effects on cell growth.

Scientific Research Applications

Medicinal Chemistry

1.1. Anti-Infective Agents

  • Activity Against Bacteria : Aminopyrazole-based compounds, including those similar to tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate, have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when combined with bioavailable copper . This suggests potential use in developing new antibiotics.

1.2. Anticancer Properties

  • Cancer Cell Inhibition : Compounds with aminopyrazole scaffolds have demonstrated good inhibition of cancer cell proliferation, such as HepG2 (liver cancer cells) and HeLa (cervical cancer cells), while showing minimal toxicity to normal fibroblasts . This indicates potential therapeutic applications in oncology.

Pharmaceutical Applications

2.1. Drug Development

  • Pharmacokinetic Profiles : The pharmacokinetic properties of aminopyrazole derivatives, including those similar to the compound , have been evaluated for their favorable profiles, making them suitable candidates for drug development .

Chemical Synthesis and Modification

3.1. Synthesis Pathways

  • Chemical Modifications : The introduction of various alkyl and aryl moieties at specific positions on the pyrazole ring can significantly alter the biological activity of these compounds . This flexibility allows for the design of compounds with tailored therapeutic properties.

Case Studies and Research Findings

4.1. Antimicrobial Case Study

  • A study involving pyrazolyl thioureas demonstrated their effectiveness against Gram-negative bacteria by targeting DNA Gyrase and Topoisomerase IV . This highlights the potential of aminopyrazole compounds in addressing antibiotic resistance.

4.2. Anticancer Case Study

  • Research on aminopyrazole derivatives showed promising results in inhibiting cancer cell growth without affecting healthy cells, suggesting a targeted therapeutic approach .

Data Tables

Application Area Key Findings Potential Use
Anti-Infective AgentsSub-micromolar activity against MSSA and MRSADevelopment of new antibiotics
Anticancer PropertiesInhibition of HepG2 and HeLa cancer cellsOncology therapeutic development
Pharmaceutical ApplicationsFavorable pharmacokinetic profilesDrug development candidate

Chemical Reactions Analysis

Boc Group Deprotection

The tert-butyl carbamate group undergoes hydrolysis under acidic conditions to yield free pyrrolidine derivatives. This reaction is critical for accessing reactive intermediates in medicinal chemistry.

Reaction Conditions Products Key Observations
Trifluoroacetic acid (TFA) in DCM (0°C to RT, 2–4 h)Pyrrolidine-2-[(4-aminopyrazol-1-yl)methyl]Boc cleavage occurs quantitatively with TFA .
HCl in dioxane (RT, 12 h)Hydrochloride salt of deprotected amineRequires neutralization for further use .

Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, facilitating tert-butyl cation elimination and subsequent CO₂ release .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen and methylene bridge enable alkylation, acylation, and cross-coupling reactions.

Alkylation

Reagents Conditions Products
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°C, 6 hN-Alkylated pyrrolidine derivatives
Propargyl bromideEt₃N, THF, RT, 12 hAlkyne-functionalized analogs

Key Application : Alkylation enhances lipophilicity for drug-discovery applications .

Acylation

Reagents Conditions Products
Acetyl chloridePyridine, DCM, 0°C to RTAcetylated pyrrolidine
Benzoyl chlorideDMAP, THF, refluxAryl-carbonyl derivatives

Note : Acylation at the pyrrolidine nitrogen is sterically hindered but feasible under vigorous conditions .

4-Aminopyrazole Reactivity

The 4-amino group on the pyrazole participates in condensation, diazotization, and coupling reactions.

Condensation with Carbonyl Compounds

Reagents Conditions Products
2-PyridinecarboxaldehydeMgSO₄, MeOH, RT, 24 hImine-linked heterocycles (e.g., N-pyrazolyl imines)
Ketones (e.g., acetone)Acid catalysis, refluxSchiff bases

Example : Reaction with pyridinecarboxaldehyde yields imines with potential bioactivity .

Diazotization and Coupling

Reagents Conditions Products
NaNO₂, HCl (0–5°C)CuCl catalysisAzo-linked compounds
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiarylpyrazoles via Suzuki coupling

Limitation : Diazotization requires careful pH control to avoid side reactions.

Methylene Bridge Modifications

The CH₂ linker between pyrrolidine and pyrazole allows oxidation or halogenation.

Reaction Type Reagents/Conditions Products
OxidationKMnO₄, H₂SO₄, 60°CKetone derivative (C=O)
BrominationNBS, AIBN, CCl₄, refluxBromomethyl intermediate

Utility : Brominated analogs serve as intermediates for cross-coupling reactions .

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring may undergo cleavage.

Conditions Products
H₂SO₄ (conc.), 100°CLinear amine derivatives
LiAlH₄, THF, refluxReduced ring-opened compounds

Caution : Ring-opening is typically non-selective and avoided in synthesis .

Solid-Phase Functionalization

The compound’s amine and pyrazole groups enable immobilization on resins for combinatorial chemistry.

Resin Type Coupling Reagents Application
Wang resinDIC, HOBtPeptide mimetics synthesis
Merrifield resinCs₂CO₃, DMFLibrary generation for high-throughput screening

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Properties

The compound’s key distinction lies in its 4-aminopyrazole substituent. Below is a comparative analysis with analogs from literature:

Table 1: Substituent Comparison and Implications
Compound Name Substituent at Pyrrolidine 2-Position Key Properties Applications
Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate 4-Aminopyrazol-1-ylmethyl High polarity, H-bond donor/acceptor capacity, moderate steric bulk Pharmaceutical intermediates (e.g., kinase inhibitors)
tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () 3-Iodo-5-methylpyridin-2-yloxymethyl Bulky, electron-deficient (iodo), aromatic π-system Catalysis, materials science
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate () Hydroxymethyl Polar hydroxyl group, reactive in Mitsunobu or esterification reactions Building block for complex molecules (e.g., Reference Example 107 coupling)

Key Observations:

  • Reactivity: The 4-aminopyrazole group enhances nucleophilicity compared to the hydroxymethyl analog, enabling regioselective alkylation or acylation.
  • Solubility: The aminopyrazole’s amino group increases aqueous solubility relative to the iodopyridyl derivative, which is more lipophilic .
  • Biological Interactions: The 4-aminopyrazole moiety is advantageous in drug design due to its ability to form hydrogen bonds with target proteins, unlike the sterically hindered iodopyridyl group .

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